molecular formula C10H21NO2 B15254072 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol

2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol

Cat. No.: B15254072
M. Wt: 187.28 g/mol
InChI Key: RRNMGRBTMSIQLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

It is primarily synthesized in research laboratories for experimental purposes .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol is unique due to its specific structure, which combines an oxane ring with an aminomethyl group and a butanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[3-(aminomethyl)oxan-3-yl]butan-2-ol

InChI

InChI=1S/C10H21NO2/c1-3-9(2,12)10(7-11)5-4-6-13-8-10/h12H,3-8,11H2,1-2H3

InChI Key

RRNMGRBTMSIQLC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1(CCCOC1)CN)O

Origin of Product

United States

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